molecular formula C25H28N4O4 B6542161 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 1058396-65-8

6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No. B6542161
CAS RN: 1058396-65-8
M. Wt: 448.5 g/mol
InChI Key: ZGYWZRVKTMLBSK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxy group, a methoxy group, a piperazine ring, and a dihydropyrimidinone group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate ethoxy and methoxy phenyl groups with a piperazine and a dihydropyrimidinone under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the dihydropyrimidinone core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethoxy, methoxy, piperazine, and dihydropyrimidinone groups. Each of these groups could potentially participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could influence its solubility, while the piperazine ring could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety profile. Additionally, modifications could be made to its structure to enhance its properties or reduce potential hazards .

properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-3-33-22-8-4-19(5-9-22)23-16-24(30)29(18-26-23)17-25(31)28-14-12-27(13-15-28)20-6-10-21(32-2)11-7-20/h4-11,16,18H,3,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWZRVKTMLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxyphenyl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

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